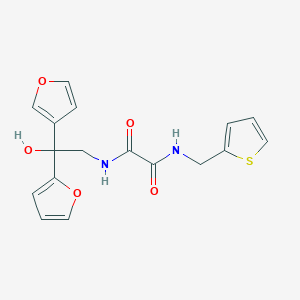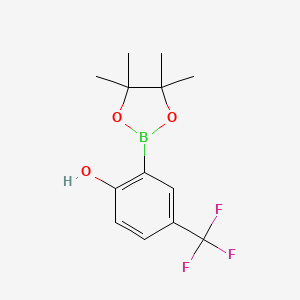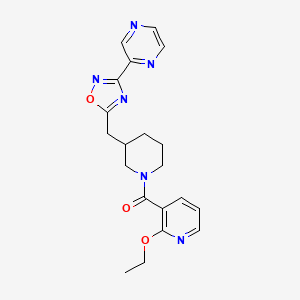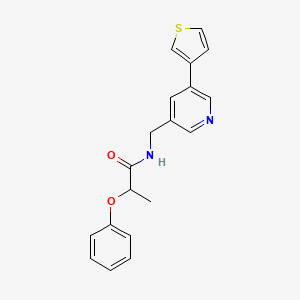
2-phenoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide
カタログ番号:
B2992048
CAS番号:
1795303-15-9
分子量:
338.43
InChIキー:
ZTKCRRJSFOQACF-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thiophene derivatives, which are part of the compound’s structure, has been highlighted in recent literature . Protocols for the functionalizing deboronation of alkyl boronic esters, which are valuable building blocks in organic synthesis, have also been developed .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in various studies . For instance, one study reported the crystal structure of a compound with the formula C17H12N6 .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For example, organoboron compounds, which could be part of the compound’s structure, can be converted into a broad range of functional groups .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed in various studies . For instance, one study reported the crystal structure of a compound with the formula C17H12N6 .科学的研究の応用
Gastric Acid Antisecretory Activity
- Research indicates that related compounds of 2-phenoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide have been explored for their gastric acid antisecretory activity. For instance, N-[3-(3-(Piperidinomethyl)phenoxy)propyl]butanamides, which share a structural similarity, have shown promising results against histamine-induced gastric acid secretion (Ueda et al., 1991).
Synthesis and Structural Analysis
- Studies have been conducted on the synthesis and reactions of similar compounds, providing insights into their structural characteristics and potential applications in various fields (Harutyunyan et al., 2015).
Antiviral and Antimicrobial Properties
- Certain derivatives of this compound class have been evaluated for their antiviral properties. For example, the synthesis of 3-[(4-Chloro-phenyl) oxiranyl]thiophen-2-yl-propanone and its reactions with nucleophiles for antiviral evaluations have been documented (Sayed & Ali, 2007).
- Additionally, some analogs have shown inhibitory activity against microbes like Escherichia coli and Shigella boydii, as well as antifungal effects (Atta-ur-rahman et al., 1997).
Crystal Structure Analysis
- The crystal structure of compounds similar to this compound has been studied, providing valuable information on their molecular conformation and potential applications in materials science (Kang et al., 2015).
Pharmacokinetics and Metabolism
- Research into the pharmacokinetics and metabolism of related propanamides has shed light on their absorption, distribution, metabolism, and excretion in biological systems. This research is crucial for understanding the potential therapeutic applications of these compounds (Wu et al., 2006).
Chemical Synthesis and Properties
- Investigations into the synthesis of derivatives like 2-methyl-4-oxo-4 H -1-benzopyrans and their reactions have provided insights into the chemical properties and potential applications of these compounds (Ibrahim et al., 2002).
Sensor Applications
- Some derivatives of this compound have been explored as fluorescent chemosensors, useful in distinguishing between normal and cancer cells based on pH levels (Dhawa et al., 2020).
作用機序
特性
IUPAC Name |
2-phenoxy-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-14(23-18-5-3-2-4-6-18)19(22)21-11-15-9-17(12-20-10-15)16-7-8-24-13-16/h2-10,12-14H,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKCRRJSFOQACF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=CN=C1)C2=CSC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
N-(3,4-dimethoxyphenyl)-2-(4-methylbenzamido)-5,6-dihyd...
Cat. No.: B2991966
CAS No.: 941968-13-4
(3Z)-5-bromo-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin...
Cat. No.: B2991967
CAS No.: 618075-18-6
2-Amino-5,5-dimethylhexane-1,4-diol
Cat. No.: B2991974
CAS No.: 1803566-04-2
[2-(4-Methoxyphenyl)ethyl](2-pyridinylmethyl)amine hydr...
Cat. No.: B2991975
CAS No.: 1609409-48-4; 355382-90-0
顧客に最も人気
1-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]methanamine
Cat. No.: B2991985
CAS No.: 15527-89-6; 75532-84-2
![N-(3,4-dimethoxyphenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2991966.png)

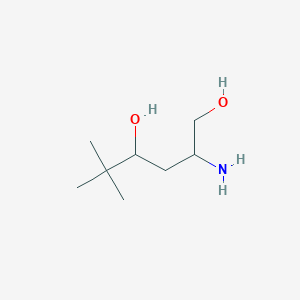
amine hydrobromide](/img/no-structure.png)

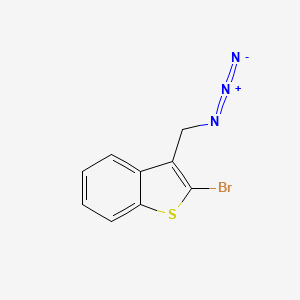
![Ethyl 5-(4-ethoxy-4-oxobutanamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2991979.png)


